molecular formula C7H3ClF2O B1277862 6-Chloro-2,3-difluorobenzaldehyde CAS No. 797791-33-4

6-Chloro-2,3-difluorobenzaldehyde

Cat. No.: B1277862
CAS No.: 797791-33-4
M. Wt: 176.55 g/mol
InChI Key: YVKZXQCYLHFHIR-UHFFFAOYSA-N
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Description

6-Chloro-2,3-difluorobenzaldehyde is an aromatic aldehyde with the molecular formula C₇H₃ClF₂O. It is a trisubstituted benzaldehyde, where the benzene ring is substituted with chlorine and fluorine atoms at the 6th, 2nd, and 3rd positions, respectively . This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chloro-2,3-difluorobenzaldehyde can be synthesized through several methods. One common method involves the chlorination and fluorination of benzaldehyde derivatives. For instance, starting with 2,3-difluorobenzaldehyde, chlorination can be achieved using reagents like thionyl chloride (SOCl₂) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-difluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-2,3-difluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-difluorobenzaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules . The specific pathways involved depend on the context of its use, such as in drug development or chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2,3-difluorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it valuable in synthesizing specialized compounds that are not easily accessible through other benzaldehyde derivatives .

Properties

IUPAC Name

6-chloro-2,3-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKZXQCYLHFHIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431026
Record name 6-Chloro-2,3-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

797791-33-4
Record name 6-Chloro-2,3-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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